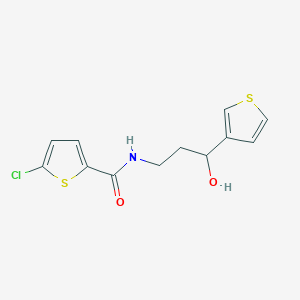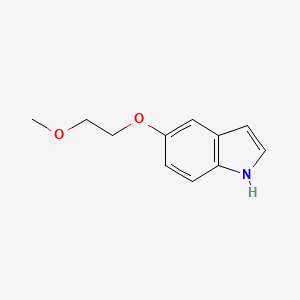
5-(2-methoxyethoxy)-1H-indole
概要
説明
The compound “5-(2-methoxyethoxy)-1H-indole” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 2-methoxyethoxy group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of a compound like “5-(2-methoxyethoxy)-1H-indole” would likely include an indole ring and a 2-methoxyethoxy group attached at the 5-position of the indole .Chemical Reactions Analysis
Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the 2-methoxyethoxy group could influence the reactivity of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(2-methoxyethoxy)-1H-indole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Alkali Metal Batteries
5-(2-methoxyethoxy)-1H-indole: may be utilized in the development of electrolytes for alkali metal batteries (AMBs) . These batteries are considered promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage. The compound could potentially contribute to the molecular design of innovative electrolytes aimed at overcoming challenges such as interfacial side reactions, active material loss, and metal dendrite growth .
DNA/RNA Synthesis
The compound can be modified for use in the synthesis of DNA and RNA oligonucleotides . It could be part of the modifications known as 2’-O-methoxy-ethyl bases (2’-MOE), which are used to increase the stability and binding affinity of nucleic acid sequences. This application is crucial in scientific research, particularly in the fields of genetics and molecular biology .
Polymer Membrane Preparation
In material science, 5-(2-methoxyethoxy)-1H-indole could be used as an additive in polymer membrane preparation. Its presence can significantly influence membrane morphology, which is vital for the development of microfiltration membranes. This application contributes to advancements in filtration technologies and materials engineering.
Fuel Cell Technology
The compound might play a role in enhancing the performance of catalysts used in fuel cells. For instance, it could improve the electroanalysis of ethanol oxidation, which is a key reaction in certain types of fuel cells. This would be particularly relevant in the development of more efficient and sustainable energy conversion devices.
Biomedical Applications
In the biomedical field, 5-(2-methoxyethoxy)-1H-indole could be explored for its potential use in drug delivery systems, protein immobilization platforms, and cell culture substrates. Its structural properties might make it suitable for these applications, contributing to the advancement of medical research and healthcare technologies.
Nanotechnology
Due to its unique molecular structure, 5-(2-methoxyethoxy)-1H-indole could be employed in nanotechnology. It may act as a crosslinking agent and enhance surface properties, making it valuable in the creation of coatings, adhesives, and electronics at the nanoscale. This application is pivotal for the development of advanced materials and the miniaturization of technology.
作用機序
Target of Action
The primary target of 5-(2-methoxyethoxy)-1H-indole is the male reproductive organ
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the target cells
Biochemical Pathways
It is known that the compound affects the male reproductive organ , suggesting that it may impact pathways related to reproductive health or fertility
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its target site of action
Result of Action
It is known that the compound affects the male reproductive organ , suggesting that it may have effects on reproductive health or fertility
Action Environment
It is known that the compound can be used in the production of articles and as an intermediate step in further manufacturing of another substance This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-methoxyethoxy)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLAYGBHGUOPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyethoxy)-1H-indole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)

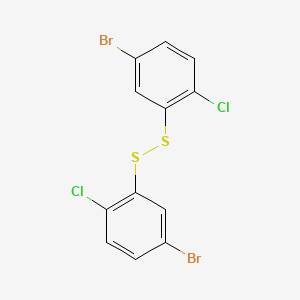
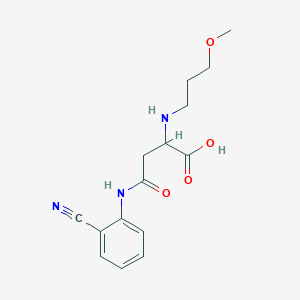
amino}acetamide](/img/structure/B2894633.png)
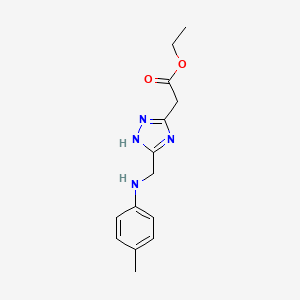
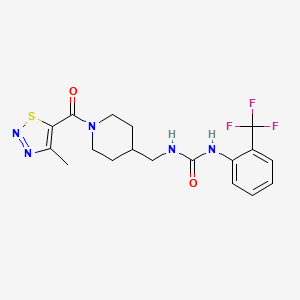

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)
![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)
